molecular formula C12H21NSn B14275698 N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine CAS No. 138174-71-7

N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine

Cat. No.: B14275698
CAS No.: 138174-71-7
M. Wt: 298.01 g/mol
InChI Key: RPDBIZZPSMZXAT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a trimethylstannyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine typically involves the reaction of a suitable precursor with trimethylstannyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various substituted phenylmethanamines.

Scientific Research Applications

N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.

    Biology: The compound can be employed in biochemical studies to investigate the effects of organotin compounds on biological systems.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trimethylstannyl group can facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-[2-(trimethoxysilyl)phenyl]methanamine: Similar structure with a trimethoxysilyl group instead of a trimethylstannyl group.

    N,N-Dimethyl-2-propanamine: A simpler amine with a different substitution pattern.

    N-Propyl-1-propanamine: Another amine with a different alkyl substitution.

Uniqueness

N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where organotin compounds are required.

Properties

CAS No.

138174-71-7

Molecular Formula

C12H21NSn

Molecular Weight

298.01 g/mol

IUPAC Name

N,N-dimethyl-1-(2-trimethylstannylphenyl)methanamine

InChI

InChI=1S/C9H12N.3CH3.Sn/c1-10(2)8-9-6-4-3-5-7-9;;;;/h3-6H,8H2,1-2H3;3*1H3;

InChI Key

RPDBIZZPSMZXAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1[Sn](C)(C)C

Origin of Product

United States

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